molecular formula C4H6N2OS2 B14743317 4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one CAS No. 6320-65-6

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one

Cat. No.: B14743317
CAS No.: 6320-65-6
M. Wt: 162.2 g/mol
InChI Key: LUKKDSVIQNXJPJ-UHFFFAOYSA-N
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Description

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one is a chemical compound with the molecular formula C4H7BrN2OS2. It is known for its unique structure, which includes a dithiazolidinone ring.

Preparation Methods

The synthesis of 4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-dithiazolidin-3-one with methylamine. The reaction is usually carried out in a solvent such as ethanol, under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Properties

CAS No.

6320-65-6

Molecular Formula

C4H6N2OS2

Molecular Weight

162.2 g/mol

IUPAC Name

4-methyl-5-methylimino-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C4H6N2OS2/c1-5-3-6(2)4(7)9-8-3/h1-2H3

InChI Key

LUKKDSVIQNXJPJ-UHFFFAOYSA-N

Canonical SMILES

CN=C1N(C(=O)SS1)C

Origin of Product

United States

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